Thiophene

Catalog No.
S585743
CAS No.
110-02-1
M.F
C4H4S
SCH=CHCH=CH
C4H4S
M. Wt
84.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thiophene

CAS Number

110-02-1

Product Name

Thiophene

IUPAC Name

thiophene

Molecular Formula

C4H4S
SCH=CHCH=CH
C4H4S

Molecular Weight

84.14 g/mol

InChI

InChI=1S/C4H4S/c1-2-4-5-3-1/h1-4H

InChI Key

YTPLMLYBLZKORZ-UHFFFAOYSA-N

SMILES

C1=CSC=C1

solubility

less than 1 mg/mL at 75° F (NTP, 1992)
0.04 M
3.01 mg/mL at 25 °C
MISCIBLE IN ETHANOL, ETHER, ACETONE, AND BENZENE.
SOL IN ALL PROPORTIONS IN ORDINARY ORG SOLVENTS, CARBON TETRACHLORIDE, DIOXANE, PYRIMIDINE, TOLUENE
water solubility = 3,020 mg/l @ 25 °C
Solubility in water: none

Synonyms

CP 34; Divinylene sulfide; Furan, thio-; Huile H50; Huile HSO; NSC 405073; Thiacyclopentadiene; Thiaphene; Thiofuran; Thiofurfuran; Thiole; Thiophen; Thiotetrole;

Canonical SMILES

C1=CSC=C1

The exact mass of the compound Thiophene is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 75° f (ntp, 1992)0.04 m3.01 mg/ml at 25 °cmiscible in ethanol, ether, acetone, and benzene.sol in all proportions in ordinary org solvents, carbon tetrachloride, dioxane, pyrimidine, toluenewater solubility = 3,020 mg/l @ 25 °c3.01 mg/ml at 25 °csolubility in water: none. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 405073. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Technology, Industry, and Agriculture - Manufactured Materials - Biomedical and Dental Materials - Polymers - Supplementary Records. It belongs to the ontological category of mancude organic heteromonocyclic parent in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Flammable - 3rd degree. However, this does not mean our product can be used or applied in the same or a similar way.

Thiophene (CAS 110-02-1) is a fundamental, sulfur-containing five-membered heteroaromatic building block extensively utilized in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. As a highly processable liquid precursor, it serves as the foundational monomer for conducting polythiophenes and a critical structural motif in numerous active pharmaceutical ingredients (APIs). While physically resembling benzene in boiling point and solvent characteristics, thiophene's unique electronic structure—driven by the sulfur atom's lone pair delocalization—imparts distinct reactivity profiles, specifically in electrophilic aromatic substitution and electropolymerization. For industrial procurement, its value lies in acting as a regioselective, stable, and highly functionalizable intermediate that bridges the gap between the inertness of benzene and the over-reactivity of other heterocycles [1].

Substituting thiophene with its closest isosteric analog, benzene, or its heteroaromatic peers, furan and pyrrole, fundamentally alters reaction kinetics and product stability. Benzene lacks the electron-rich π-system of thiophene, requiring harsh Lewis acids and high temperatures for functionalization, which increases process costs and limits compatibility with sensitive functional groups. Conversely, furan and pyrrole are excessively reactive; furan's low aromatic stability makes it highly susceptible to unwanted Diels-Alder cycloadditions and ring-opening under acidic conditions, while pyrrole's extreme reactivity often leads to uncontrollable over-substitution and rapid degradation. Furthermore, in materials science, substituting thiophene with pyrrole in electropolymerization yields polymers with fundamentally different doping profiles and lower environmental stability. Therefore, thiophene is non-interchangeable when a synthesis demands controlled C-2 regioselectivity combined with robust aromatic stability [1].

Controlled C-2 Functionalization via Tuned EAS Reactivity

Thiophene exhibits an electrophilic aromatic substitution rate that is significantly higher than benzene but lower than furan and pyrrole. In quantitative bromination assays (Br2/HOAc), the relative rate of substitution for thiophene is 5 × 10^9 compared to benzene (1.0). In contrast, furan (6 × 10^11) and pyrrole (3 × 10^18) are orders of magnitude more reactive [1]. This intermediate reactivity allows for highly regioselective functionalization at the C-2 position under mild conditions, avoiding the harsh Lewis acids required for benzene and the uncontrollable over-reaction or degradation often seen with pyrrole.

Evidence DimensionRelative rate of electrophilic bromination
Target Compound Data5 × 10^9 relative rate
Comparator Or BaselineBenzene (1.0), Furan (6 × 10^11), Pyrrole (3 × 10^18)
Quantified Difference5 billion times faster than benzene, but ~120 times slower than furan
ConditionsBromination in acetic acid (Br2/HOAc) at standard temperature

Enables scalable, high-yield regioselective synthesis of API and agrochemical precursors without requiring extreme reaction conditions or risking rapid over-substitution.

Aromatic Stability and Resistance to Unwanted Cycloaddition

Thiophene possesses a resonance stabilization energy of 29 kcal/mol, which is substantially higher than that of furan (16 kcal/mol) and pyrrole (21 kcal/mol)[1]. Because of this high aromatic stability, thiophene does not readily act as a diene in Diels-Alder reactions under standard thermodynamic conditions. In contrast, furan easily undergoes [4+2] cycloadditions due to its low resonance energy. This makes thiophene a far more robust heterocycle during complex multi-step syntheses where diene-reactive intermediates are present.

Evidence DimensionResonance stabilization energy
Target Compound Data29 kcal/mol
Comparator Or BaselineFuran (16 kcal/mol) and Pyrrole (21 kcal/mol)
Quantified Difference13 kcal/mol higher resonance energy than furan
ConditionsStandard thermodynamic resonance energy calculations

Ensures the heterocyclic core remains intact during complex multi-step formulations, preventing yield loss from unintended cycloadditions that commonly plague furan-based syntheses.

Electrochemical Oxidation for Stable Conducting Polymers

In the synthesis of conducting polymers, thiophene monomers exhibit a higher oxidation potential (>1.6 V vs. SCE) than pyrrole derivatives (~0.8 to 1.2 V vs. SCE) due to the sulfur atom's specific electron configuration and greater resonance stability [1]. While this requires a higher initial anodic potential to initiate electropolymerization, the resulting polythiophene backbone benefits from sulfur's polarizability, yielding polymers with superior environmental stability and distinct p- and n-doping capabilities compared to the more easily oxidized polypyrrole.

Evidence DimensionMonomer oxidation potential (vs. SCE)
Target Compound Data>1.6 V vs. SCE
Comparator Or BaselinePyrrole (~0.8 to 1.2 V vs. SCE)
Quantified DifferenceRequires ~0.4 to 0.8 V higher anodic potential to initiate polymerization
ConditionsPotentiodynamic electropolymerization in organic solvent

Provides the necessary electrochemical foundation for manufacturing highly stable, environmentally robust conducting polymers used in advanced organic electronics.

API and Agrochemical Precursor Synthesis

Leveraging its tuned electrophilic reactivity, thiophene is the optimal starting material for regioselective C-2 halogenation and acylation. It forms the core scaffold for blockbuster drugs (e.g., duloxetine, clopidogrel) and modern pesticides without the over-substitution risks associated with pyrrole [1].

Multi-Step Complex Formulations

Due to its high resonance energy, thiophene is the preferred heterocycle in complex synthetic pathways where diene-reactive intermediates are present. It resists the unwanted Diels-Alder cycloadditions that frequently degrade furan-based analogs, ensuring high yields in advanced organic synthesis [1].

Synthesis of Environmentally Stable Conducting Polymers

Despite requiring a higher initial oxidation potential than pyrrole, thiophene is the foundational monomer for producing polythiophenes. These polymers are prioritized in organic electronics, smart windows, and antistatic coatings due to their superior environmental stability and versatile doping profiles[1].

Physical Description

Thiophene appears as a colorless liquid with an unpleasant odor. Insoluble in water and slightly denser than water. Flash point 30°F. Vapors heavier than air. Irritates the skin, eyes, and mucous membranes. Used to make pharmaceuticals and dyes.
Liquid
COLOURLESS LIQUID WITH PUNGENT ODOUR.

Color/Form

COLORLESS LIQUID

XLogP3

1.8

Boiling Point

183.9 °F at 760 mm Hg (NTP, 1992)
84.0 °C
84.0 °C @ 760 MM HG
84 °C

Flash Point

30 °F (NTP, 1992)
30 °F (-1 °C) (CLOSED CUP)
-1 °C

Vapor Density

2.9 (NTP, 1992) (Relative to Air)
2.9 (AIR= 1)
Relative vapor density (air = 1): 2.9

Density

1.0649 at 68 °F (NTP, 1992)
d204 1.06
1.06494 @ 20 °C/4 °C
Relative density (water = 1): 1.06

LogP

1.81 (LogP)
1.81
log Kow = 1.81

Odor

SLIGHT AROMATIC ODOR RESEMBLING BENZENE

Melting Point

-36.8 °F (NTP, 1992)
-39.4 °C
Mp -38.3 °
-38.3°C
-38 °C

UNII

SMB37IQ40B

GHS Hazard Statements

Aggregated GHS information provided by 255 companies from 14 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 6 of 255 companies. For more detailed information, please visit ECHA C&L website;
Of the 13 notification(s) provided by 249 of 255 companies with hazard statement code(s):;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H302 (99.6%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (34.94%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (62.65%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (60.24%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (24.5%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (16.47%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H332 (49.8%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (60.24%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H412 (36.55%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

20 mm Hg at 32 °F ; 60 mm Hg at 68.2° F; 760 mm Hg at 183.9° F (NTP, 1992)
79.67 mmHg
79.7 mm Hg @ 25 °C
Vapor pressure, kPa at 12.5 °C: 5.3

Pictograms

Acute Toxic Flammable Irritant

Flammable;Corrosive;Acute Toxic;Irritant

Other CAS

110-02-1

Wikipedia

Thiophene

Biological Half Life

0.15 Days

Use Classification

Fire Hazards -> Flammable - 3rd degree

Methods of Manufacturing

MADE AVAILABLE IN COMMERCIAL QUANTITIES BY PROCESS UTILIZING DEHYDROGENATION OF BUTANE WITH SULFUR AS DEHYDROGENATING AGENT, FOLLOWED BY CYCLIZATION WITH SULFUR TO FORM THIOPHENE RING. LAB PREPN BY HEATING SODIUM SUCCINATE WITH PHOSPHORUS TRISULFIDE. ALSO PREPARED BY PASSING ETHYLENE OR ACETYLENE INTO BOILING SULFUR; OR BY PASSING ACETYLENE AND HYDROGEN SULFIDE OVER HOT BAUXITE OR NICKEL HYDROXIDE.
FROM...PETROLEUM; SYNTHETICALLY FROM HEATING SODIUM SUCCINATE WITH PHOSPHORUS TRISULFIDE.

General Manufacturing Information

Thiophene: ACTIVE
THIOPHENE IS A SULFUR-CONTAINING FLAVOR COMPOUND FORMED BY MAILLARD REACTIONS IN HEAT-PROCESSED COFFEE AND BEEF. /FROM TABLE/
/THIOPHENE IS A/ SOLVENT SIMILAR TO BENZENE, BUT SUITABLE FOR LOWER & HIGHER TEMPERATURES...
STUDIES WERE CONDUCTED ON DEODORIZATION CATALYSTS. THIOPHENE WAS USED AS MODEL IN LOW CONCN RANGE.
MILK XANTHINE OXIDASE CATALYZED THE OXIDATION OF CROTONALDEHYDE WHEN PRESENT AS A SUSPENSION IN THIOPHENE OR IN OTHER NONPOLAR SOLVENTS.
FOUND IN COAL TAR, IN COAL GAS & TECHNICAL BENZENE.

Analytic Laboratory Methods

ANALYTE: THIOPHENE; MATRIX: AIR; RANGE: 0.05-GREATER THAN 7 MG/CU M; PROCEDURE: ADSORPTION ON CHARCOAL, DESORPTION WITH TOLUENE, GC ANALYSIS.
PARTITION CONSTANT FOR THIOPHENE IN AQ SOLN WAS DETERMINED BY GAS CHROMATOGRAPHY IN WASTEWATER.

Dates

Last modified: 08-15-2023

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